

Unveiling the Molecular Target of Morunigrol C: A Technical Guide

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Compound of Interest

Compound Name: Morunigrol C

Cat. No.: B12373233

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This technical guide provides an in-depth overview of the current understanding of the protein targets of **Morunigrol C**, a prenylated flavonoid isolated from Morus species. The document focuses on the identification of its molecular targets, quantitative interaction data, and the experimental methodologies employed.

Identified Protein Target of Morunigrol C

Current research has identified Protein Tyrosine Phosphatase 1B (PTP1B) as a direct molecular target of **Morunigrol C**. PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.^[1]^[2]^[3]

Quantitative Data: Inhibitory Activity of Morunigrol C

The inhibitory potency of **Morunigrol C** against its identified target is summarized in the table below.

Compound	Target Protein	IC50 Value (μM)	Source
Morunigrol C	Protein Tyrosine Phosphatase 1B (PTP1B)	5.3 ± 1.8	^[4]

Experimental Protocols

While the precise experimental details for the determination of the IC₅₀ value of **Morunigrol C** are not available in the public domain, this section provides a representative, detailed protocol for a standard in vitro Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assay. This protocol is based on established methodologies in the field.[\[5\]](#)[\[6\]](#)[\[7\]](#)

In Vitro PTP1B Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., **Morunigrol C**) against human PTP1B enzyme activity.

Principle: The assay measures the enzymatic activity of PTP1B by quantifying the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, absorbs light at 405 nm. The inhibition of this reaction by a test compound is measured spectrophotometrically.

Materials:

- Recombinant human PTP1B (truncated or full-length)
- p-Nitrophenyl phosphate (pNPP)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Test compound (**Morunigrol C**) dissolved in DMSO
- Positive Control: Sodium Orthovanadate (Na₃VO₄)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound in 100% DMSO.

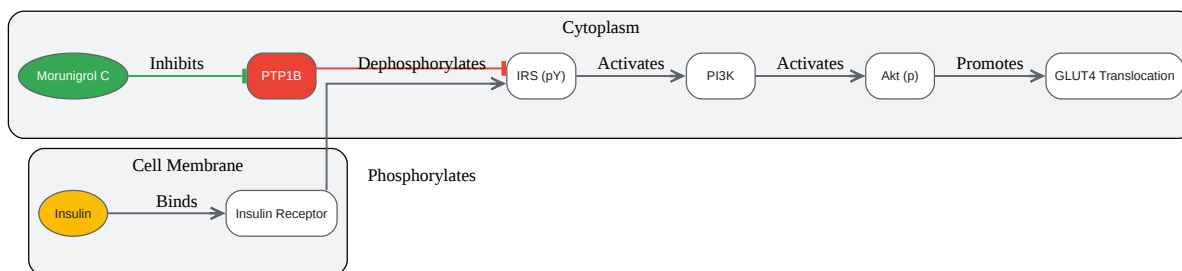
- Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1-2%.
- Prepare a stock solution of pNPP in the assay buffer.
- Dilute the recombinant PTP1B enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Test wells: 10 μ L of the test compound dilution.
 - Positive control wells: 10 μ L of a known PTP1B inhibitor (e.g., Sodium Orthovanadate).
 - Negative control (no inhibitor) wells: 10 μ L of assay buffer with the same percentage of DMSO as the test wells.
 - Blank (no enzyme) wells: 20 μ L of assay buffer.
 - Add 10 μ L of the diluted PTP1B enzyme solution to the test, positive control, and negative control wells.
 - Pre-incubate the plate at 37°C for 15 minutes.
- Enzymatic Reaction:
 - Initiate the enzymatic reaction by adding 80 μ L of the pNPP solution to all wells.
 - Incubate the plate at 37°C for 30 minutes.
- Measurement:
 - Stop the reaction by adding 100 μ L of 1 M NaOH to each well.
 - Measure the absorbance at 405 nm using a microplate reader.

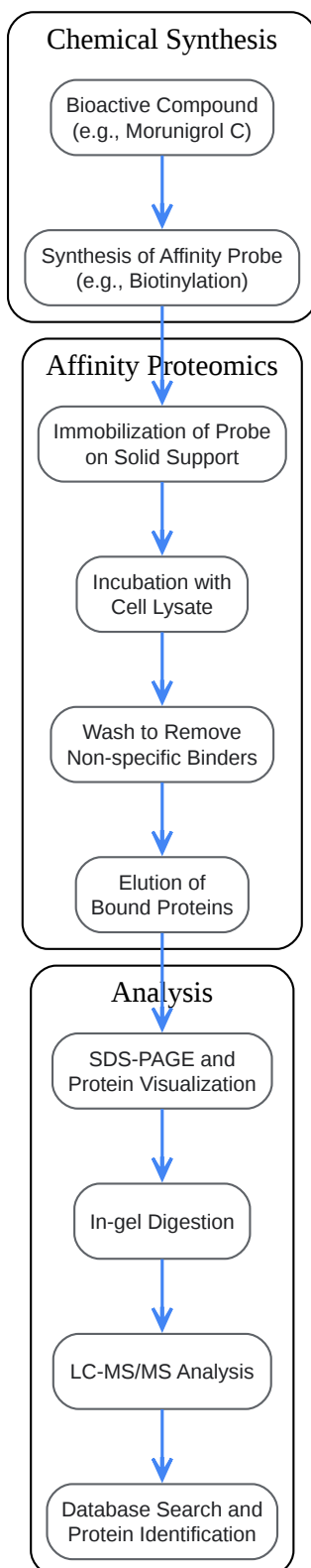
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other wells.
 - Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = $[1 - (\text{Absorbance of test well} / \text{Absorbance of negative control well})] \times 100$
 - Plot the percentage of inhibition against the logarithm of the test compound concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Signaling Pathways and Workflows

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B as a negative regulator in the insulin signaling pathway. **Morunigrol C**, by inhibiting PTP1B, is proposed to enhance insulin sensitivity.





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